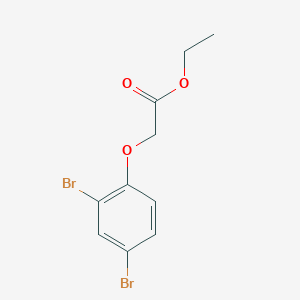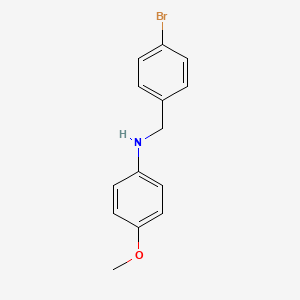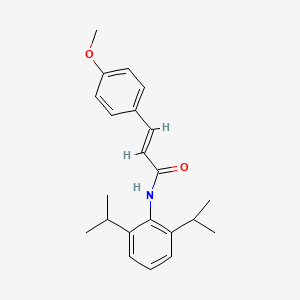![molecular formula C10H16N2O3S2 B5597528 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)
4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DAPT, and is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP).
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a compound related to the chemical structure of interest, has been utilized as a chromophoric reagent for the detection of amino acids at picomole levels. This application involves a high-performance liquid chromatography (HPLC) system that can separate and analyze the dabsyl chloride derivatives of modified amino acids, including dityrosine, phosphotyrosine, phosphothreonine, and phosphoserine, among others normally found in protein hydrolysates. This method offers high sensitivity and has been applied in the analysis of proteins and peptides, demonstrating the utility of related sulfonyl compounds in biochemical analysis (Malencik, Zhao, & Anderson, 1990).
Antimicrobial Activity
A study synthesized a new series of compounds closely related to 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide, demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds showed higher activity compared to reference drugs, highlighting their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Fluorescent Probes
Compounds incorporating a dimethylamino group and a sulfonyl group have been developed as new fluorescent solvatochromic dyes. These molecules exhibit a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. Such characteristics make them useful as fluorescent molecular probes for studying various biological events and processes, indicating the potential of 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide analogs in biological imaging and sensing applications (Diwu et al., 1997).
Tautomeric Behavior in Medicinal Chemistry
The tautomeric behavior of sulfonamide derivatives, similar in structure to 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide, has been investigated to understand their pharmaceutical and biological activities. Spectroscopic methods revealed the existence of different tautomeric forms, which are crucial for their medicinal and biological functions, underscoring the importance of such studies in drug design and development (Erturk et al., 2016).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-5-11-10(13)9-6-8(7-16-9)17(14,15)12(2)3/h6-7H,4-5H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDWKCKUMAMTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B5597465.png)
![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)



![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)
![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)
